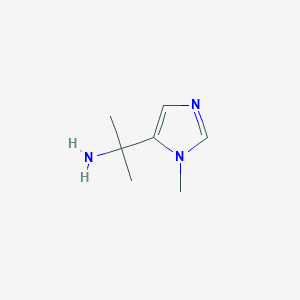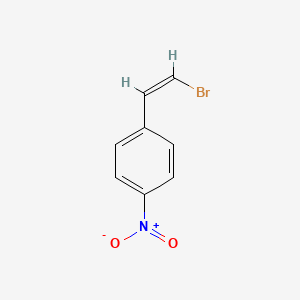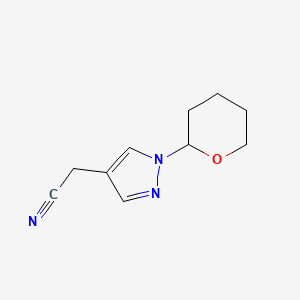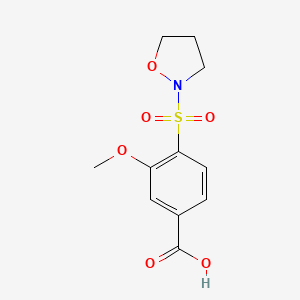
3-Methoxy-4-(1,2-oxazolidine-2-sulfonyl)benzoicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 3-Methoxy-4-(1,2-oxazolidine-2-sulfonyl)benzoic acid typically involves the following steps:
Formation of the Oxazolidine Ring: This can be achieved by reacting an appropriate amine with an epoxide under controlled conditions.
Sulfonylation: The oxazolidine intermediate is then sulfonylated using a sulfonyl chloride reagent.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
化学反应分析
3-Methoxy-4-(1,2-oxazolidine-2-sulfonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
科学研究应用
3-Methoxy-4-(1,2-oxazolidine-2-sulfonyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
作用机制
The mechanism of action of 3-Methoxy-4-(1,2-oxazolidine-2-sulfonyl)benzoic acid involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The oxazolidine ring may also play a role in binding to biological targets, affecting cellular pathways .
相似化合物的比较
3-Methoxy-4-(1,2-oxazolidine-2-sulfonyl)benzoic acid can be compared with similar compounds such as:
4-(1,2-Oxazolidine-2-sulfonyl)benzoic acid: Lacks the methoxy group, which may affect its reactivity and biological activity.
3-Methoxybenzoic acid: Lacks the oxazolidine and sulfonyl groups, making it less versatile in chemical reactions.
4-(Methylsulfonyl)benzoic acid: Lacks the oxazolidine ring, which may influence its binding properties and mechanism of action.
属性
分子式 |
C11H13NO6S |
|---|---|
分子量 |
287.29 g/mol |
IUPAC 名称 |
3-methoxy-4-(1,2-oxazolidin-2-ylsulfonyl)benzoic acid |
InChI |
InChI=1S/C11H13NO6S/c1-17-9-7-8(11(13)14)3-4-10(9)19(15,16)12-5-2-6-18-12/h3-4,7H,2,5-6H2,1H3,(H,13,14) |
InChI 键 |
LGNOKJGNKXKVFR-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)C(=O)O)S(=O)(=O)N2CCCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


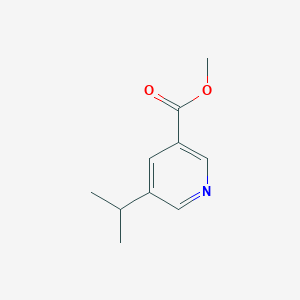
![7-Methylbenzo[d]isothiazol-3-amine](/img/structure/B13649338.png)
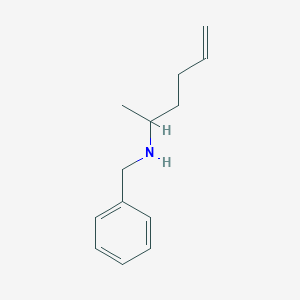
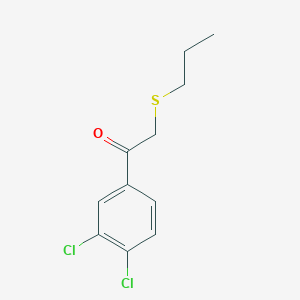
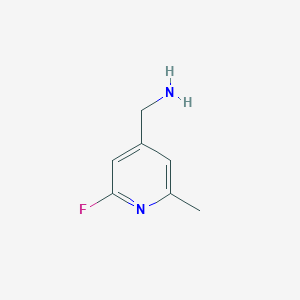
![4,6-Dimethyl-[1,1'-biphenyl]-2,5-dione](/img/structure/B13649354.png)
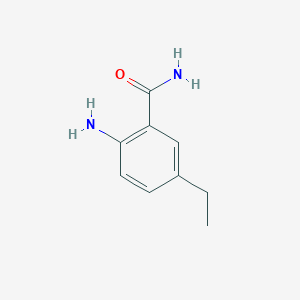
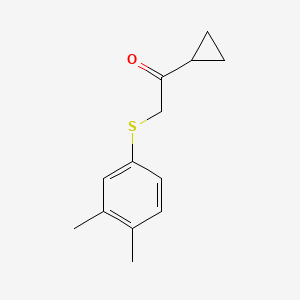
![Tert-butyl 7-oxo-6-(1-phenylethyl)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13649369.png)

